molecular formula C9H7ClN2 B6159543 4-(3-chlorophenyl)-1H-imidazole CAS No. 912763-45-2

4-(3-chlorophenyl)-1H-imidazole

Cat. No.: B6159543
CAS No.: 912763-45-2
M. Wt: 178.6
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Description

Significance of the Imidazole (B134444) Heterocycle in Chemical and Biological Sciences

The imidazole nucleus is a versatile building block in organic synthesis and medicinal chemistry. researchgate.net Its amphoteric nature, meaning it can act as both an acid and a base, along with its aromaticity and ability to participate in various non-covalent interactions, contributes to its widespread importance. researchgate.netnih.gov

The journey of imidazole chemistry began in the 19th century. German chemist Heinrich Debus first synthesized imidazole in 1858, though various derivatives had been discovered as early as the 1840s. nih.govwikipedia.org The initial synthesis, known as the Debus synthesis, involved the reaction of glyoxal, formaldehyde, and ammonia, and despite its relatively low yield, it is still utilized for creating C-substituted imidazoles. nih.govwikipedia.org Over the decades, research into imidazole chemistry has evolved significantly, leading to the development of numerous synthetic methodologies and the discovery of its presence in crucial biological molecules like the amino acid histidine and purines in nucleic acids. tsijournals.comijrar.org

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The imidazole ring is considered a "privileged structure" in medicinal chemistry because it can act as a versatile pharmacophore. nih.govmdpi.com Its nitrogen atoms can act as hydrogen bond donors and acceptors, and the aromatic ring can engage in π-π stacking interactions. researchgate.net This allows imidazole derivatives to bind to a wide range of biological targets, including enzymes and receptors, with high affinity. nih.govnih.gov Consequently, the imidazole scaffold is found in a multitude of drugs with diverse therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory agents. nih.govresearchgate.net

Rationale for Investigating 4-(3-chlorophenyl)-1H-imidazole and its Derivatives

The specific substitution pattern of this compound has prompted focused research efforts aimed at understanding its unique chemical and biological properties.

Research into analogs of this compound has explored a variety of potential applications. Studies have investigated the synthesis of these compounds and their evaluation for various biological activities. For instance, derivatives of 1-(4-chlorophenyl)-4-phenyl-1H-imidazole have been noted for their potential antimicrobial and anticancer properties. smolecule.com The synthesis of such compounds often involves classical condensation reactions like the Debus-Radziszewski imidazole synthesis, which allows for the creation of substituted imidazole derivatives. researchgate.netsmolecule.com Research has also focused on creating novel imidazole derivatives with different substituents to explore their therapeutic potential against a range of diseases. nih.govresearchgate.net

Properties

CAS No.

912763-45-2

Molecular Formula

C9H7ClN2

Molecular Weight

178.6

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 3 Chlorophenyl 1h Imidazole Derivatives

Strategies for Imidazole (B134444) Ring Construction

The formation of the imidazole ring is a fundamental step in the synthesis of 4-(3-chlorophenyl)-1H-imidazole derivatives. Various methodologies have been developed to achieve this, each with its own advantages in terms of efficiency, yield, and substrate scope.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. nih.gov Several MCRs have been successfully employed for the synthesis of substituted imidazoles. nih.govbohrium.com

One common MCR approach for synthesizing 2,4,5-trisubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297). bohrium.comrsc.org For the synthesis of 1,2,4,5-tetrasubstituted imidazoles, a primary amine is included in the reaction mixture. rsc.org The use of catalysts such as HBF₄–SiO₂ can significantly enhance the efficiency and selectivity of these reactions. rsc.org For instance, the reaction of benzil, an aldehyde, a primary amine, and ammonium acetate in the presence of a suitable catalyst can yield 1,2,4,5-tetrasubstituted imidazoles. rsc.org Another MCR involves the reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions to produce 1,2,4-trisubstituted 1H-imidazoles in good yields. organic-chemistry.org

ReactantsCatalyst/ConditionsProduct Type
1,2-dicarbonyl, aldehyde, ammonium acetateHBF₄–SiO₂2,4,5-trisubstituted imidazole rsc.org
1,2-dicarbonyl, aldehyde, primary amine, ammonium acetateHBF₄–SiO₂1,2,4,5-tetrasubstituted imidazole rsc.org
2-bromoacetophenone, aldehyde, primary amine, ammonium acetateSolvent-free, heat1,2,4-trisubstituted 1H-imidazole organic-chemistry.org
Chalcones, benzylaminesCu(OTf)₂/I₂1,2,4-trisubstituted-(1H)-imidazoles acs.org

A notable MCR for synthesizing 1,2,4-trisubstituted-(1H)-imidazoles involves the Cu(OTf)₂/I₂-catalyzed reaction of chalcones and benzylamines, which proceeds through an unusual C-C bond cleavage. acs.org This method demonstrates good tolerance for a variety of functional groups. acs.org

Cycloaddition Reactions in Imidazole Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic compounds, including the imidazole ring. acgpubs.org A [3+2] cycloaddition of vinyl azides with amidines provides a catalyst-free pathway to 2,4-disubstituted-1H-imidazoles in good to excellent yields. acs.org This method is notable for its selectivity and tolerance of various functional groups. acs.org For example, the reaction of a vinyl azide (B81097) with a benzamidine (B55565) derivative can lead to the formation of a 2,4-disubstituted imidazole. acs.org

Another approach involves the [3+2]-cycloaddition of nitrile imines, generated in situ from hydrazonyl chlorides, with 2,2,2-trifluoroacetonitrile to produce 5-trifluoromethyl-1,2,4-triazoles, a related class of azole heterocycles. mdpi.com This highlights the versatility of cycloaddition strategies in synthesizing functionalized azoles. mdpi.com

Reaction TypeReactantsProduct
[3+2] CycloadditionVinyl azides, Amidines2,4-disubstituted-1H-imidazoles acs.org
[3+2] CycloadditionNitrile imines, Trifluoroacetonitrile5-trifluoromethyl-1,2,4-triazoles mdpi.com

Oxidative Cyclocondensation Approaches

Oxidative cyclocondensation is another effective method for imidazole synthesis. This approach often involves the formation of an intermediate that undergoes oxidation to yield the aromatic imidazole ring. youtube.com A metal-free, acid-promoted multicomponent reaction of a 1,2-dicarbonyl compound, an aldehyde, and a primary amine can lead to the formation of 2,4,5-trisubstituted imidazoles. amazonaws.com The reaction proceeds through the formation of an intermediate that is subsequently oxidized. amazonaws.com

An electrochemical oxidative tandem cyclization of aryl ketones and benzylamines offers a metal- and oxidant-free method for synthesizing 1,2,4-trisubstituted-(1H)-imidazoles. organic-chemistry.org This technique is advantageous for its mild conditions and broad functional group tolerance. organic-chemistry.org

ReactantsConditionsProduct
1,2-dicarbonyl, aldehyde, primary amineAcid-promoted2,4,5-trisubstituted imidazole amazonaws.com
Aryl ketones, benzylaminesElectrochemical, metal- and oxidant-free1,2,4-trisubstituted-(1H)-imidazoles organic-chemistry.org

Regioselective Synthesis of this compound Analogs

The biological activity and material properties of imidazole derivatives are highly dependent on the substitution pattern on the imidazole core. Therefore, regioselective synthesis is crucial for obtaining specific isomers.

Control of Substituent Position on the Imidazole Core

Controlling the position of substituents on the imidazole ring is a key challenge in synthetic design. A general strategy for the regioselective and sequential arylation of all three C-H bonds of the imidazole core has been developed. nih.gov This method allows for the synthesis of mono-, di-, and triarylimidazoles with precise control over the substituent placement. nih.gov By employing protecting groups and specific catalytic systems, each C-H bond can be selectively functionalized. nih.gov

For the synthesis of 1,4-disubstituted imidazoles, a method involving the double aminomethylenation of a glycine (B1666218) derivative to form a 2-azabuta-1,3-diene has been reported. psu.edu Subsequent addition of an amine nucleophile leads to a transamination/cyclization cascade, affording the desired 1,4-disubstituted imidazole with complete regioselectivity. psu.edu This protocol is particularly useful for preparing compounds that are difficult to access through other methods. psu.edu

Influence of Reaction Conditions on Regioselectivity (e.g., microwave assistance)

Reaction conditions, including the use of microwave irradiation, can significantly influence the regioselectivity and efficiency of imidazole synthesis. orientjchem.org Microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating methods. wjarr.comniscpr.res.in

In the context of imidazole synthesis, microwave irradiation has been shown to accelerate reaction times and improve yields. niscpr.res.in For example, a modified Debus-Radziszewski synthesis performed under microwave irradiation can significantly reduce the reaction time for the formation of 2,4,5-triphenyl-1H-imidazole from hours to minutes. orientjchem.org The optimization of microwave power and irradiation time is crucial for maximizing the yield of the desired product. orientjchem.org

Furthermore, microwave-assisted synthesis can be employed in a one-pot, two-step sequential manner for the synthesis of complex imidazole derivatives. nih.gov For instance, novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives have been synthesized using this technique, demonstrating its utility in constructing intricate molecular architectures. nih.gov The use of a green solvent like ethanol (B145695) further enhances the environmental friendliness of this method. nih.gov

MethodReactantsConditionsProductKey Advantage
Modified Debus-Radziszewski Synthesis1,2-bis(4-chlorophenyl)ethane-1,2-dione, ammonium acetate, aromatic aldehydeMicrowave irradiation (e.g., 720W, 5.7 min)2,4,5-trisubstituted imidazoleReduced reaction time, improved yield orientjchem.org
Sequential two-step, one-pot MCRImidazo[1,2-a]pyrimidine-2-carbaldehyde, amine, benzil, ammonium acetateMicrowave irradiation, p-toluenesulfonic acid catalystImidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazoleEfficient synthesis of complex molecules nih.gov

Derivatization and Functionalization of the this compound Scaffold

The this compound structure presents multiple sites for chemical modification, allowing for a systematic investigation of structure-activity relationships.

Modifications at the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms, N1 and N3, which are nucleophilic and can be readily functionalized, most commonly through alkylation and arylation reactions. otago.ac.nzmit.edu

N-Alkylation: The introduction of alkyl groups at the nitrogen atoms of the imidazole ring is a common strategy to modulate the compound's physicochemical properties. The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent used, and the reaction medium. otago.ac.nz Generally, in neutral conditions, the tautomeric equilibrium of the imidazole ring plays a significant role, while under basic conditions, electronic and steric effects of the substituents dictate the position of alkylation. otago.ac.nz For instance, electron-withdrawing groups tend to direct alkylation to the more remote nitrogen atom. otago.ac.nz

A general approach for N-alkylation involves treating the this compound with an alkyl halide in the presence of a base. For example, the reaction of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole with ethyl chloroacetate (B1199739) in dry acetone (B3395972) using potassium carbonate as a base yields the corresponding N-alkylated product. derpharmachemica.com Another method involves the use of a (2-(trimethylsilyl)ethoxy)methyl (SEM) group to direct alkylation. This strategy allows for regioselective N-alkylation by first protecting one nitrogen, alkylating the other, and then removing the SEM group. nih.gov

N-Arylation: The introduction of aryl groups at the imidazole nitrogen can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions. mit.edulibretexts.orgorganic-chemistry.org The Chan-Lam coupling, for instance, utilizes arylboronic acids in the presence of a copper catalyst to form the C-N bond. organic-chemistry.org Various copper sources, such as copper(I) bromide and copper(I) oxide, have been employed, often with ligands like 4,7-dimethoxy-1,10-phenanthroline (B1245073) to facilitate the reaction under mild conditions. mit.eduorganic-chemistry.org These methods generally exhibit good functional group tolerance. organic-chemistry.orgorganic-chemistry.org

Table 1: Examples of N-Alkylation and N-Arylation of Imidazole Derivatives

Starting Material Reagent Product Reaction Type
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole Ethyl chloroacetate 2-(4-chlorophenyl)-4,5-diphenyl-imidazole-1-yl)-acetic acid ethyl ester N-Alkylation
4-phenyl-1H-imidazole Benzyl bromide 1-benzyl-4-phenylimidazole N-Alkylation
Imidazole Aryl iodides/bromides N-arylimidazoles N-Arylation (Copper-catalyzed)
Imidazole Arylboronic acids N-arylimidazoles N-Arylation (Chan-Lam Coupling)

This table presents examples of N-alkylation and N-arylation reactions on imidazole derivatives, showcasing the versatility of these synthetic transformations.

Substituent Variations on the Chlorophenyl Moiety

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom on the phenyl ring can be replaced with various other functional groups using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgchemrxiv.org This reaction typically involves the coupling of the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org This methodology allows for the introduction of a wide range of aryl and alkyl groups. For example, the Suzuki-Miyaura coupling of 4-bromo- derpharmachemica.comsmolecule.comnih.govtriazolo[1,5-a]pyridine with various arylboronic acids using a Pd(OAc)2/SPhos catalyst and K3PO4 has been shown to be effective in introducing sterically hindered aryl groups. chemrxiv.org

Nucleophilic Aromatic Substitution: While less common due to the deactivating nature of the chlorine atom, nucleophilic aromatic substitution can be employed under specific conditions, particularly if the ring is further activated by other electron-withdrawing groups.

Table 2: Examples of Substituent Variations on the Phenyl Ring of Imidazole Derivatives

Starting Material Reagent Product Reaction Type
4-bromo- derpharmachemica.comsmolecule.comnih.govtriazolo[1,5-a]pyridine Arylboronic acids 4-aryl- derpharmachemica.comsmolecule.comnih.govtriazolo[1,5-a]pyridines Suzuki-Miyaura Coupling
2-bromo-m-xylene ortho-tolylboronic acid triply ortho-substituted biaryl Suzuki-Miyaura Coupling
Chloroarenes Arylboronic acids Biaryl compounds Suzuki-Miyaura Coupling

This table provides examples of reactions that modify substituents on the phenyl ring of imidazole-related structures, highlighting the utility of palladium-catalyzed cross-coupling reactions.

Introduction of Additional Functional Groups

The introduction of new functional groups onto the this compound scaffold can further enhance its chemical diversity and potential for various applications. fsu.eduyoutube.commasterorganicchemistry.com

Direct C-H Functionalization: Recent advances in organic synthesis have enabled the direct functionalization of C-H bonds, providing a more atom-economical approach to introducing new substituents. nih.gov For the imidazole ring, selective and sequential arylation of all three C-H bonds (at positions C2, C4, and C5) has been achieved using palladium catalysis. nih.gov This method allows for the synthesis of highly functionalized aryl imidazoles. nih.gov

Functionalization of Existing Substituents: If the imidazole scaffold already contains other functional groups, these can be further manipulated. For instance, a nitro group, which can be introduced onto the imidazole ring, can be reduced to an amino group, which can then undergo a variety of subsequent reactions. nih.gov Similarly, a chloromethyl group attached to the phenyl ring can be used to introduce other functionalities through nucleophilic substitution reactions. mdpi.com For example, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole has been reacted with various aromatic aldehydes in the presence of tetrakis(dimethylamino)ethylene (B1198057) (TDAE) to yield corresponding alcohol derivatives. mdpi.com

Table 3: Examples of Introduction of Additional Functional Groups

Starting Material Reagent(s) Product Reaction Type
Imidazole Aryl bromides/chlorides Mono-, di-, and triarylimidazoles Direct C-H Arylation
4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Aromatic aldehydes, TDAE 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols Nucleophilic substitution and addition
4-chloro-1-methyl-5-nitro-1H-imidazole 6-mercaptopurine Azathioprine Condensation

This table illustrates methods for introducing new functional groups onto the imidazole scaffold, including direct C-H functionalization and modification of existing substituents.

Theoretical and Computational Investigations of 4 3 Chlorophenyl 1h Imidazole Derivatives

Quantum Chemical Characterization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structural and electronic properties of molecules. These computational methods provide valuable insights into the behavior of chemical compounds, complementing experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For imidazole (B134444) derivatives, DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are utilized to determine optimized molecular geometries and other electronic properties. malayajournal.orgacadpubl.eu These calculations provide a foundational understanding of the molecule's spatial arrangement and electron distribution. The structural parameters obtained from DFT can be compared with experimental data, such as from X-ray diffraction (XRD), to validate the computational model. acadpubl.eu

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. acadpubl.eu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgacadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter. A larger energy gap implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions. irjweb.com

For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV. malayajournal.orgacadpubl.eu In this molecule, the HOMO is distributed over the imidazole and phenyl rings, while the LUMO is located on the imidazole and the chloro-substituted phenyl ring. malayajournal.orgacadpubl.eu The specific energies for this derivative were found to be -5.2822 eV for HOMO and -1.2715 eV for LUMO. malayajournal.orgacadpubl.eu The energy gap is a key indicator of the molecule's potential for charge transfer within its structure. malayajournal.orgacadpubl.eu

HOMO-LUMO Energy Data for a Related Imidazole Derivative
ParameterValue (eV)
HOMO Energy-5.2822
LUMO Energy-1.2715
Energy Gap (ΔE)4.0106

Global Reactivity Descriptors

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity and stability. researchgate.net These descriptors include chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and electrophilicity index (ω). researchgate.netindianchemicalsociety.com

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to deformation of the electron cloud. A harder molecule is less reactive. mdpi.com Softness is the reciprocal of hardness and indicates a higher reactivity. dergipark.org.tr

Electronegativity (χ) : This is the power of an atom or a group of atoms to attract electrons towards itself.

Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. A more negative chemical potential suggests a better electron-accepting capability. nih.gov

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a better electrophile. dergipark.org.tr

These parameters are typically calculated using the energies of the HOMO and LUMO orbitals through Koopman's theorem. researchgate.net The analysis of these descriptors helps in understanding the relationship between the structure, stability, and global chemical reactivity of the compounds. researchgate.net

Global Reactivity Descriptors and Their Significance
DescriptorSymbolSignificance
Chemical HardnessηMeasures resistance to change in electron distribution; higher value indicates lower reactivity.
Chemical SoftnessSReciprocal of hardness; higher value indicates higher reactivity.
ElectronegativityχIndicates the ability to attract electrons.
Chemical PotentialμRepresents the escaping tendency of electrons.
Electrophilicity IndexωQuantifies the electron-accepting capacity.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites within a molecule for both electrophilic and nucleophilic attacks. malayajournal.orgnih.gov The MEP map illustrates the charge distribution around the molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. nih.gov Green areas correspond to regions of neutral potential. nih.gov

In benzimidazole (B57391) derivatives, negative regions are often localized over electronegative atoms like those in carbonyl groups, while positive regions are found over the benzimidazole ring itself. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the course of chemical reactions. malayajournal.orgacadpubl.eu

Spectroscopic Property Predictions for Structural Elucidation Support

Computational methods are also employed to predict spectroscopic properties, such as UV-Visible and Infrared (IR) spectra. These theoretical spectra can be compared with experimental data to aid in the structural elucidation of newly synthesized compounds. Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). ajchem-a.com The calculated vibrational frequencies from DFT can be correlated with the peaks in an experimental IR spectrum, providing a detailed assignment of the vibrational modes of the molecule. acadpubl.eu

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, such as molecular docking, are used to investigate the interactions of imidazole derivatives with biological macromolecules. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of action. nih.gov These computational approaches are instrumental in drug discovery and design, helping to screen potential drug candidates and understand their mechanisms at a molecular level.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is routinely used in modern drug design to understand drug-receptor interactions. nih.govresearchgate.net This method models the interaction between a small molecule (ligand) and a macromolecule (receptor), typically a protein, to determine the binding affinity and mode. iucr.org For derivatives of 4-(3-chlorophenyl)-1H-imidazole, docking studies have been instrumental in identifying potential biological targets and explaining their mechanism of action.

The imidazole scaffold is recognized for its ability to form hydrogen bonds and its high affinity for metals, making it a versatile pharmacophore. iucr.org Docking studies on imidazole derivatives have explored their potential against a wide array of targets. For instance, various imidazole derivatives have been docked against protein targets to investigate their antifungal, anticonvulsant, and anti-inflammatory properties. researchgate.net

A key aspect of these studies is the analysis of binding interactions. The chlorophenyl group can engage in hydrophobic and van der Waals interactions within the receptor's binding pocket, while the imidazole ring's nitrogen atoms can act as hydrogen bond donors or acceptors. iucr.org For example, in studies of imidazole derivatives as inhibitors of the enzyme GlcN-6-P synthase, docking results have shown that the compounds have a strong affinity for the active pocket, indicating their potential as effective inhibitors. nih.gov Similarly, docking of (R)-2-(4'-chlorophenyl)-3-(4'-nitrophenyl)-1,2,3,5-tetrahydrobenzo nih.govresearchgate.netimidazo[1,2-c]pyrimidin-4-ol derivatives against the FtsZ protein, a target for tuberculosis treatment, revealed hydrogen bond interactions with key amino acid residues like Arg140 and Gly19. nih.gov

The results from molecular docking are often quantified by a scoring function, which estimates the binding free energy. A lower binding energy generally indicates a more stable and favorable interaction. These scores, combined with analysis of the binding pose, help in prioritizing compounds for further experimental testing.

Table 1: Examples of Molecular Docking Studies on Chlorophenyl-Imidazole Derivatives and Related Compounds

Derivative/Compound ClassProtein TargetKey Interactions/FindingsReference(s)
(R)-2-(4'-chlorophenyl)-3-(4'-nitrophenyl)-1,2,3,5-tetrahydrobenzo nih.govresearchgate.netimidazo[1,2-c]pyrimidin-4-ol derivativesFtsZ protein (Mycobacterium tuberculosis)Compound 7t showed the highest docking score with H-bond interactions involving Arg140 and Gly19 residues. nih.gov
Imidazole derivatives containing a pyrazole (B372694) moietyGlcN-6-P synthaseAll synthesized compounds showed good affinity towards the active pocket with minimum binding energy. nih.gov
1-(4-chlorophenyl)imidazole (B1196904) (CPI) and 4-(4-chlorophenyl)imidazoleCytochrome P450 2B4 (CYP2B4)The binding of CPI induces a "closed" conformation of the enzyme, with the imidazole coordinating the heme iron. nih.govplos.org nih.govplos.org
1,3,4-Oxadiazole-fluorocytosine hybrids with a 3-chlorophenyl moietyMultiple cancer-related protein kinasesDocking studies were used to predict binding modes and rationalize observed anticancer activity. nih.gov
Imidazole-based compoundsHuman Heme Oxygenase-1 (HO-1)The imidazole ring coordinates with the Fe2+ atom of the heme substrate, leading to non-competitive inhibition. researchgate.net researchgate.net

Molecular Dynamics (MD) Simulations for Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. plos.org This technique is crucial for validating docking results and understanding the conformational changes that may occur upon ligand binding. nih.govnih.gov

For chlorophenyl-imidazole derivatives, MD simulations have been particularly insightful in studies involving cytochrome P450 (CYP) enzymes. The binding of inhibitors like 4-(4-chlorophenyl)imidazole to CYP2B4 is known to induce significant conformational changes. nih.govplos.org MD simulations can track these changes and evaluate the stability of the resulting complex. Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for the ligand within the binding site over the simulation time (e.g., nanoseconds) suggests a stable binding mode. researchgate.net

For example, MD simulations performed on imidazole inhibitors complexed with CYP2B4 showed that some derivatives form stable dynamic complexes, maintaining key hydrogen bonds with active site residues like THR-302, while others induced conformational strain, indicating an unstable binding mode. researchgate.net In other applications, steered molecular dynamics (SMD) has been used to model how a ligand like 1-(4-chlorophenyl)imidazole might exit the active site of CYP2B6, revealing that the ligand itself can reshape protein tunnels as it moves. nih.gov These simulations provide a more complete understanding of the structural dynamics that govern ligand access, binding, and egress. nih.gov

Table 2: Summary of Molecular Dynamics (MD) Simulation Studies on Chlorophenyl-Imidazole Systems

SystemSimulation Software/Force FieldSimulation TimeKey FindingsReference(s)
Imidazole inhibitors with Cytochrome P450 2B4 (CYP2B4)GROMACS70 psRevealed differences in binding stability; some complexes reached dynamic equilibrium while others were unstable. researchgate.net
1-(4-chlorophenyl)imidazole with Cytochrome P450 2B6 (CYP2B6)Not specifiedNot specifiedUsed steered MD to show that the ligand can reshape protein tunnels during its egress from the active site. nih.gov
Tobacco Cytochrome P450 with nicotine (B1678760) (referenced CYP2B4-CPI complex)GROMACS30 nsMD simulations were used to understand conformational changes resulting from mutations far from the active site. plos.org
A new chlorophenyl-imidazole derivative as a corrosion inhibitorMaterials Studio / COMPASSIII1500 psSimulations provided insights into the binding strength and orientation of the inhibitor on a metal surface. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asianpubs.org QSAR models are powerful tools for predicting the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts and reducing the time and cost of drug discovery. nih.govasianpubs.org

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities (e.g., IC50 values) is compiled. researchgate.net Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., atomic charges), and steric or 3D features (e.g., molecular shape). researchgate.netnih.gov Finally, a mathematical model is built using statistical methods to correlate the descriptors with the observed activity. asianpubs.org

For imidazole derivatives, various QSAR studies have been successfully conducted. These studies have found that biological activities often correlate significantly with physicochemical parameters like density, surface tension, partition coefficient (LogP), and topological indices like the Balaban index. nih.gov For example, a 3D-QSAR study on imidazole derivatives as human lanosterol (B1674476) 14α-demethylase inhibitors highlighted the importance of steric, electrostatic, and hydrophobic features for inhibitory activity. researchgate.net Similarly, a QSAR study on imidazo[4,5-c]pyridine derivatives as angiotensin II AT1 receptor antagonists suggested that substitutions with more electronegative and less bulky groups are favorable for activity. researchgate.net

The predictive power of a QSAR model is assessed through rigorous validation techniques, such as cross-validation (often using the leave-one-out method) and prediction on an external set of compounds. nih.gov Statistically significant models, indicated by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), can be reliably used to screen virtual libraries of compounds and prioritize candidates for synthesis. researchgate.net

Table 3: Examples of QSAR Models for Imidazole Derivatives

Imidazole Derivative ClassTarget/ActivityQSAR Method(s)Key Descriptors/FindingsReference(s)
Imidazole derivativesORL1 receptor antagonists2D-QSARActivity correlated with Density (D), Surface Tension (St), Index of Refraction (Ior), and Partition Coefficient (LogP). nih.gov
3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridinesAngiotensin II (AT1) receptor antagonist2D-QSAR, Group-based QSAR, k-NN, PharmacophoreMore electronegative and less bulky substitutions were favorable for activity. researchgate.net
Imidazole derivativesHuman lanosterol 14α-demethylase inhibitors3D-QSARSteric, electrostatic, and hydrophobic features were significant for activity. researchgate.net
2-Substituted-1H-benzimidazole-4-carboxamide derivativesAnti-enterovirus activity (Coxsackie B3 virus)3D-QSAR (MLR, NN, CV)A predictive model was developed to guide the design of novel benzimidazole-based antiviral agents. asianpubs.org
Imidazole-based compoundsHeme Oxygenase-1 (HO-1) inhibitors2D-QSAR and 3D-QSARModels were used as computational filters to screen large databases for potentially active compounds. researchgate.net

Mechanistic Computational Studies for Reaction Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at the molecular level. For the synthesis of this compound and its derivatives, methods like Density Functional Theory (DFT) are employed to map out reaction pathways, identify intermediates and transition states, and calculate activation energies. iucr.orgresearchgate.net These studies provide a detailed understanding that complements experimental observations and helps in optimizing reaction conditions.

DFT calculations can determine the geometric and electronic structures of reactants, products, and transient species along a reaction coordinate. researchgate.net This is crucial for understanding the synthesis of substituted imidazoles, which can often be achieved through multicomponent reactions. For example, computational studies can elucidate the plausible mechanism for the catalyzed synthesis of imidazoles, detailing the sequence of bond-forming and bond-breaking events. researchgate.net

A significant area of investigation is the regioselectivity of reactions, such as the palladium-catalyzed arylation of an imidazole ring. nih.gov Computational studies can explain why a reaction favors substitution at one position over another (e.g., C-2 vs. N-1 arylation) by comparing the activation barriers for the different possible pathways. This was demonstrated in the synthesis of 4(5)-aryl-1H-imidazoles, where palladium-catalyzed reactions could be tuned to achieve highly selective C-2 arylation. nih.gov

Furthermore, theoretical studies can explore the decomposition pathways of molecules. For instance, high-level quantum chemical calculations (CASSCF) on nitroimidazoles have shown that conical intersections play a critical role in their decomposition mechanism, explaining the formation of observed products like nitric oxide (NO). nih.gov Such mechanistic insights are invaluable for both synthetic strategy and for understanding the stability and potential reactivity of the final compounds.

Applications of 4 3 Chlorophenyl 1h Imidazole Derivatives in Advanced Materials and Research Tools

Research in Non-Linear Optical (NLO) Materials

The quest for advanced materials with significant non-linear optical (NLO) properties for applications in photonics and optoelectronics has led to the investigation of various organic molecules. Derivatives of imidazole (B134444), including those with chlorophenyl substituents, have shown promise in this area due to their potential for large molecular hyperpolarizability.

Research into imidazole derivatives has highlighted their potential as NLO materials. For instance, a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole demonstrated significant NLO activity. malayajournal.org The computed first-order hyperpolarizability (β₀) of this molecule was found to be 7.00254 x 10⁻³⁰ esu, which is eighteen times greater than that of urea, a standard NLO material. malayajournal.org This enhancement is attributed to the intramolecular charge transfer characteristics of the molecule. Although this study focused on a 4-chloro derivative, the findings suggest that the chlorophenyl-imidazole scaffold is a promising framework for developing NLO materials. The position of the chlorine atom on the phenyl ring can influence the electronic distribution and, consequently, the NLO properties.

Theoretical studies using Density Functional Theory (DFT) have been instrumental in predicting the NLO properties of such molecules. malayajournal.orgnih.gov These calculations help in understanding the relationship between molecular structure and NLO activity, guiding the synthesis of new materials with optimized properties. For example, the analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Natural Bond Orbitals (NBO) can reveal the charge transfer interactions within the molecule, which are crucial for NLO effects. researchgate.netsemanticscholar.org

Table 1: NLO Properties of a Chlorophenyl-Imidazole Derivative
CompoundFirst-Order Hyperpolarizability (β₀) (esu)Comparison to Urea
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole7.00254 x 10⁻³⁰18 times greater
Data sourced from a study on a 4-chlorophenyl derivative, indicating the potential of the general structure. malayajournal.org

Exploration in Organic Light-Emitting Diodes (OLEDs) Applications

Imidazole derivatives are widely recognized for their utility in organic light-emitting diodes (OLEDs), often serving as host materials or emitters due to their excellent thermal stability, high fluorescence efficiency, and balanced charge transport properties. rsc.orgresearchgate.netrsc.org The incorporation of a chlorophenyl group can further modulate the electronic and photophysical properties of the imidazole core.

A master's thesis in the field reported on the optical and electroluminescent properties of several imidazole-based small molecules, including 1-(4-chlorophenyl)-2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole. metu.edu.tr This compound exhibited a photoluminescence peak at 489 nm, positioning it as a potential blue-emitting material for OLED applications. metu.edu.tr The device fabricated using this class of molecules showed promising performance, with a luminance exceeding 10,000 cd/m² and a current efficiency of up to 7.73 cd/A. metu.edu.tr

The design of OLED materials often involves creating a donor-π-acceptor structure to achieve efficient charge injection and emission. nih.gov In this context, the imidazole ring can act as an electron-withdrawing acceptor, while other parts of the molecule can be modified to act as electron donors. The 3-chlorophenyl group, with its electron-withdrawing nature, can influence the energy levels of the molecule, tuning the emission color and improving device efficiency. Research on carbazole-π-imidazole derivatives has shown that constructing bipolar molecules with donor-acceptor structures is an effective strategy for developing highly efficient deep-blue emitting materials. nih.gov

Table 2: Photoluminescence Data of a Chlorophenyl-Imidazole Derivative for OLEDs
CompoundPhotoluminescence Peak (nm)
1-(4-chlorophenyl)-2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole489
Data from a study on a 4-chlorophenyl derivative, highlighting the potential for blue emission. metu.edu.tr

Studies as Corrosion Inhibitors in Material Science

The prevention of metal corrosion is a critical aspect of material science and engineering. Imidazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys in acidic media. researchgate.netnajah.educhemicalpapers.com The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic ring facilitate the adsorption of these molecules onto the metal surface, forming a protective barrier against corrosive agents. chesci.com

The presence of a chlorophenyl group in the imidazole structure can enhance its corrosion inhibition efficiency. A study on 3-(4-chlorophenyl)-7-methyl-5H- malayajournal.orgmetu.edu.trresearchgate.nettriazolo[3,4-b] metu.edu.trresearchgate.netderpharmachemica.comthiadiazin-6(7H)-one (CTT) as a corrosion inhibitor for copper in nitric acid demonstrated that the compound reached an inhibition efficiency of 91.5% at a concentration of 24x10⁻⁶ M. zastita-materijala.org The adsorption of this inhibitor on the copper surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer. zastita-materijala.org

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly employed to evaluate the performance of corrosion inhibitors. researchgate.netchesci.com Potentiodynamic polarization studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. For instance, the CTT compound was identified as a mixed-type inhibitor. zastita-materijala.org EIS measurements provide information about the charge transfer resistance, which typically increases in the presence of an effective inhibitor due to the formation of a protective film on the metal surface. researchgate.net

Table 3: Corrosion Inhibition Efficiency of a Chlorophenyl-Triazolo-Thiadiazine Derivative
InhibitorMetalCorrosive MediumConcentration (M)Inhibition Efficiency (%)
3-(4-chlorophenyl)-7-methyl-5H- malayajournal.orgmetu.edu.trresearchgate.nettriazolo[3,4-b] metu.edu.trresearchgate.netderpharmachemica.comthiadiazin-6(7H)-oneCopper1 M HNO₃24 x 10⁻⁶91.5
Data for a closely related 4-chlorophenyl derivative, demonstrating high inhibition efficiency. zastita-materijala.org

Utility as Precursors and Building Blocks in Complex Molecule Synthesis

The imidazole ring is a versatile scaffold in organic synthesis, and 4-(3-chlorophenyl)-1H-imidazole serves as a valuable precursor for the construction of more complex molecules. Its reactive sites allow for various chemical transformations, making it a key building block in the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. derpharmachemica.comimp.kiev.uabeilstein-journals.org

One notable example is the synthesis of a series of imidazole derivatives from 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-acetic acid hydrazide. derpharmachemica.com This hydrazide, derived from the parent chlorophenyl imidazole, can be reacted with various reagents to introduce new functional groups and build larger molecular architectures. derpharmachemica.com Such synthetic strategies are crucial for developing new compounds with tailored properties.

The synthesis of tetrasubstituted imidazoles can be achieved through multicomponent reactions, which are efficient and environmentally friendly. nih.gov The Radziszewski reaction and its modifications are commonly used for the synthesis of imidazole derivatives. nih.gov The functionalization of the imidazole core allows for the fine-tuning of its electronic and steric properties, which is essential for its application in various fields. For example, the synthesis of 1,3-bis((1H-imidazol-1-yl)methyl)benzene and related compounds demonstrates the use of imidazole as a building block for creating ligands for coordination chemistry or materials with specific electronic properties. imp.kiev.ua

Table 4: Synthetic Utility of Chlorophenyl-Imidazole Derivatives
Starting MaterialReactionProduct
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazoleReaction with ethyl chloroacetate (B1199739), then hydrazine (B178648) hydrate2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-acetic acid hydrazide
1,3-dibromopropaneReaction with imidazole1,3-di(1H-imidazol-1-yl)propane
Illustrative examples of using chlorophenyl-imidazole as a precursor. derpharmachemica.comimp.kiev.ua

Development as Chemical Probes for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. Imidazole-based compounds have been developed as fluorescent chemosensors for the detection of various metal ions and for bioimaging applications. nih.govdoi.orgrsc.orgmdpi.com The imidazole ring can act as a binding site for metal ions, and the photophysical properties of the molecule can be designed to change upon binding, leading to a detectable signal.

For instance, a fluorescent probe based on a 4,5-diphenyl-1H-imidazole derivative was developed for the selective detection of Fe³⁺ ions. nih.gov The probe exhibited a "turn-off" fluorescence response upon binding to Fe³⁺, which was attributed to a chelation-quenched fluorescence mechanism. nih.gov The binding constant for the complex formation was determined to be in the range of 10³ to 10⁴ M⁻¹, indicating a strong interaction between the probe and the metal ion. nih.gov Such probes are valuable tools for studying the role of metal ions in biological processes and for detecting them in environmental samples.

The development of these chemical probes often involves the synthesis of molecules with specific fluorophores and binding sites. doi.orgmdpi.com The 3-chlorophenyl group in this compound can influence the electronic properties of the imidazole ring, which in turn can affect the sensitivity and selectivity of the chemosensor. The ability to detect specific ions with high selectivity is crucial for the application of these probes in complex biological environments.

Table 5: Characteristics of an Imidazole-Based Fluorescent Chemosensor
ChemosensorTarget IonSensing MechanismBinding Constant (M⁻¹)
4,5-diphenyl-1H-imidazole derivativeFe³⁺Turn-off fluorescence~2.2 x 10³ - 1.3 x 10⁴
Data for a related diphenyl-imidazole derivative, showcasing the potential of the imidazole core in chemical sensing. nih.gov

Future Research Directions and Challenges

Development of Advanced Synthetic Methodologies

The future of research into 4-(3-chlorophenyl)-1H-imidazole hinges on the development of more efficient, sustainable, and versatile synthetic strategies. While classical methods for imidazole (B134444) synthesis exist, there is a pressing need for novel approaches that offer higher yields, greater purity, and are more environmentally benign.

Future research should focus on:

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can significantly reduce reaction times, improve scalability, and enhance safety. rileygroup.co.za The development of flow-based syntheses for this compound and its derivatives would represent a major advancement. rileygroup.co.za

Green Chemistry Principles: A key challenge is to replace hazardous reagents and solvents with greener alternatives. rileygroup.co.za Research into catalytic methods, such as using recoverable nanocatalysts, could provide a more sustainable route to imidazole synthesis. researchgate.net The use of water as a solvent and the development of one-pot, multi-component reactions are also promising avenues. researchgate.net

Novel Catalytic Systems: Exploration of new catalysts, including metal-organic frameworks (MOFs) and enzyme-based systems, could lead to highly selective and efficient syntheses. These advanced catalytic approaches could enable precise control over the substitution patterns on the imidazole ring, facilitating the creation of diverse compound libraries for biological screening.

In-Depth Mechanistic Elucidation of Biological Activities

While various imidazole derivatives have shown a wide range of biological effects, including anticancer and antimicrobial properties, the precise mechanisms of action for this compound are not fully understood. nih.govderpharmachemica.com Future investigations must move beyond preliminary screening to a deeper, mechanistic understanding.

Key areas for future research include:

Target Identification and Validation: A critical step is to identify the specific cellular proteins, enzymes, or nucleic acids that this compound interacts with to exert its biological effects. Techniques such as affinity chromatography, proteomics, and genetic screening will be invaluable in this endeavor.

Signaling Pathway Analysis: Once a target is identified, it is crucial to elucidate the downstream signaling pathways that are modulated by the compound. This involves detailed studies of cellular processes such as apoptosis, cell cycle regulation, and metabolic pathways.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the chemical structure of this compound affect its biological activity is essential. This will provide critical insights into the key functional groups responsible for its effects and guide the design of more potent and selective analogs.

Exploration of Novel Biological Targets and Pathways

The imidazole core is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov The exploration of novel therapeutic applications for this compound requires a broad and unbiased search for new biological targets and pathways.

Future research directions should encompass:

High-Throughput Screening (HTS): Employing HTS technologies against large panels of biological targets can rapidly identify unexpected activities and open up new therapeutic avenues for this compound.

Phenotypic Screening: This approach focuses on identifying compounds that produce a desired phenotypic change in a cell or organism, without prior knowledge of the target. This can be a powerful tool for discovering first-in-class drugs with novel mechanisms of action.

Chemical Biology Approaches: The use of chemical probes derived from this compound can help to identify its binding partners in a cellular context, providing valuable clues about its biological function.

Integration of Experimental and Computational Approaches for Molecular Design Research

The synergy between experimental and computational methods is poised to revolutionize drug discovery and molecular design. nih.gov For this compound, a combined approach will be instrumental in accelerating the development of new and improved derivatives. nih.gov

Future research should integrate:

In Silico Screening: Computational techniques such as molecular docking and virtual screening can be used to predict the binding affinity of this compound derivatives for various biological targets, helping to prioritize compounds for synthesis and experimental testing. nih.gov

Quantum Mechanical Calculations: These methods can provide detailed insights into the electronic properties and reactivity of the molecule, aiding in the understanding of its mechanism of action and guiding the design of analogs with improved properties.

Molecular Dynamics Simulations: These simulations can model the dynamic behavior of this compound when interacting with a biological target, providing a more realistic picture of the binding process and helping to explain structure-activity relationships.

Table 1: Computational and Experimental Research Synergy

Research AreaComputational ApproachExperimental ValidationDesired Outcome
Target Identification Molecular Docking, Virtual ScreeningBiochemical Assays, HTSIdentification of novel biological targets
Mechanistic Insight Quantum Mechanics, Molecular DynamicsX-ray Crystallography, NMR SpectroscopyElucidation of binding modes and reaction mechanisms
Lead Optimization QSAR Modeling, Free Energy CalculationsSynthesis of Analogs, Biological TestingDesign of more potent and selective compounds

Expanding Applications in Materials Science and Technology

The utility of imidazole-based compounds is not limited to the biological realm; they also possess properties that make them attractive for applications in materials science. nih.gov Future research should explore the potential of this compound in this domain.

Potential areas for investigation include:

Corrosion Inhibition: Imidazole derivatives have shown promise as corrosion inhibitors for various metals. researchgate.netresearchgate.net Research into the effectiveness of this compound in preventing the corrosion of industrially important metals could lead to new protective coatings and additives. researchgate.net

Organic Electronics: The aromatic and electron-rich nature of the imidazole ring suggests potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

Sensors: The ability of the imidazole moiety to coordinate with metal ions could be exploited in the development of chemical sensors for the detection of specific metal ions in environmental or biological samples. researchgate.net

Q & A

Q. What are the standard synthetic routes for 4-(3-chlorophenyl)-1H-imidazole, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization reactions. A common method involves reacting 2-bromo-(3-chlorophenyl)ethanone with formamide under reflux, yielding the target imidazole in 70% purity after recrystallization . Optimization includes solvent selection (e.g., ethanol vs. water) and catalyst choice. For example, replacing palladium on carbon (Pd/C) with Raney nickel minimizes hydrodechlorination side reactions, improving yields from <50% to >90% . Key parameters to monitor include temperature (45°C optimal for cyclization) and base strength (NaOH outperforms Na₂CO₃) .

Q. How is this compound characterized structurally?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. 1H^1H NMR peaks at δ 7.78 (t, J = 1.9 Hz) and 7.34 (t, J = 7.8 Hz) confirm aromatic and imidazole protons, while HRMS ([M+H]+^+ at m/z 179.0371) validates molecular composition . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for confirming regioselectivity in substituted derivatives .

Advanced Research Questions

Q. What strategies mitigate byproduct formation during synthesis, such as dehalogenation or ring-opening?

Dehalogenation of the 3-chlorophenyl group is a major side reaction during hydrogenation steps. Substituting Pd/C with Raney nickel suppresses this issue due to lower hydrogenolysis activity, as demonstrated in LC-MS analyses of intermediates . Additionally, reducing hydrogenation time from 10 to 6 hours minimizes degradation of sensitive intermediates like N-(1-amino-3-oxoprop-1-en-2-yl)-4-chlorobenzamide . For ring-opening side reactions, alkaline conditions (NaOH in ethanol) stabilize the imidazole ring during cyclization .

Q. How does the 3-chlorophenyl substituent influence biological activity in imidazole derivatives?

The electron-withdrawing chlorine atom enhances binding to hydrophobic pockets in enzymes. For example, clotrimazole analogs with 3-chlorophenyl groups show improved antimalarial activity (IC50_{50} < 1 µM) compared to non-halogenated derivatives, attributed to increased lipophilicity and target affinity . Structure-activity relationship (SAR) studies using NMR and molecular docking reveal that chlorine's position (meta vs. para) affects steric interactions with active sites, as seen in IDO1 inhibitors .

Q. What crystallographic challenges arise in analyzing this compound derivatives?

Twinning and low-resolution data are common due to flexible substituents. SHELXTL software (Bruker AXS) is employed for twin refinement, leveraging the HKLF 5 format to handle overlapping reflections . For example, in 1-benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, weak C–H⋯π interactions (3.3–3.5 Å) complicate density map interpretation, requiring iterative refinement with restraints on anisotropic displacement parameters .

Methodological Insights

Q. How are computational methods integrated with experimental data to predict reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity in electrophilic substitutions. For instance, the C4 position of the imidazole ring is more reactive than C2 in nitration reactions, validated by 13C^{13}C NMR chemical shifts . Molecular dynamics simulations (MD) further assess solvation effects, explaining why ethanol stabilizes intermediates better than water during synthesis .

Q. What analytical techniques resolve contradictions in reaction mechanism proposals?

LC-MS coupled with isotopic labeling (15N^{15}N-formamide) tracks nitrogen incorporation into the imidazole ring, distinguishing between Debus-Radziszewski (amide-based) and Van Leusen (nitrene-based) pathways . For conflicting reports on catalytic pathways, in situ IR spectroscopy identifies key intermediates, such as Schiff bases, confirming a stepwise cyclization mechanism over concerted pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.